molecular formula C18H24N2O2 B14488776 1,1'-[(4-Anilinophenyl)azanediyl]di(propan-2-ol) CAS No. 63299-21-8

1,1'-[(4-Anilinophenyl)azanediyl]di(propan-2-ol)

Cat. No.: B14488776
CAS No.: 63299-21-8
M. Wt: 300.4 g/mol
InChI Key: QKIDXJVSNXZYNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Phenylamino)-N,N-bis(2-hydroxypropyl)aniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a phenyl group attached to an aniline moiety, which is further substituted with two hydroxypropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Phenylamino)-N,N-bis(2-hydroxypropyl)aniline typically involves the reaction of aniline with phenyl isocyanate to form a phenylurea intermediate. This intermediate is then subjected to a reaction with epichlorohydrin under basic conditions to introduce the hydroxypropyl groups. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of 4-(Phenylamino)-N,N-bis(2-hydroxypropyl)aniline can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(Phenylamino)-N,N-bis(2-hydroxypropyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

4-(Phenylamino)-N,N-bis(2-hydroxypropyl)aniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 4-(Phenylamino)-N,N-bis(2-hydroxypropyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The hydroxypropyl groups enhance its solubility and facilitate its binding to target molecules. The phenylamino moiety can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function.

Comparison with Similar Compounds

Similar Compounds

    4-(Phenylamino)-N,N-bis(2-hydroxyethyl)aniline: Similar structure but with hydroxyethyl groups instead of hydroxypropyl groups.

    4-(Phenylamino)-N,N-bis(2-hydroxybutyl)aniline: Similar structure but with hydroxybutyl groups instead of hydroxypropyl groups.

Uniqueness

4-(Phenylamino)-N,N-bis(2-hydroxypropyl)aniline is unique due to the presence of hydroxypropyl groups, which provide a balance between hydrophilicity and hydrophobicity. This balance enhances its solubility in both aqueous and organic solvents, making it versatile for various applications. Additionally, the hydroxypropyl groups can participate in hydrogen bonding, which can influence the compound’s reactivity and interactions with biological targets.

Properties

CAS No.

63299-21-8

Molecular Formula

C18H24N2O2

Molecular Weight

300.4 g/mol

IUPAC Name

1-[4-anilino-N-(2-hydroxypropyl)anilino]propan-2-ol

InChI

InChI=1S/C18H24N2O2/c1-14(21)12-20(13-15(2)22)18-10-8-17(9-11-18)19-16-6-4-3-5-7-16/h3-11,14-15,19,21-22H,12-13H2,1-2H3

InChI Key

QKIDXJVSNXZYNG-UHFFFAOYSA-N

Canonical SMILES

CC(CN(CC(C)O)C1=CC=C(C=C1)NC2=CC=CC=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.